molecular formula C18H16ClN3O B8804163 N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide

Cat. No. B8804163
M. Wt: 325.8 g/mol
InChI Key: WJQBOBGVBBZLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide is a useful research compound. Its molecular formula is C18H16ClN3O and its molecular weight is 325.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide

InChI

InChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)

InChI Key

WJQBOBGVBBZLJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide was prepared from 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and picolinoyl chloride in a similar manner as described in Example 14 to give an off-white solid (62% yield). 1H-NMR (DMSO-d6): δ 10.93 (s, 1H), 8.78 (d, 1H), 8.61 (m, 1H), 8.12 (m, 1H), 8.02 (m, 1H), 7.61 (m, 1H), 7.43 (m, 1H), 7.26 (d, 1H), 7.01 (dd, 1H), 5.34 (m, 1H), 2.64 (m, 2H), 2.00 (m, 3H), 1.82 (m, 1H); MS m/z 348 (M+Na).
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